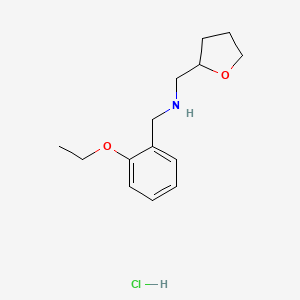

(2-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

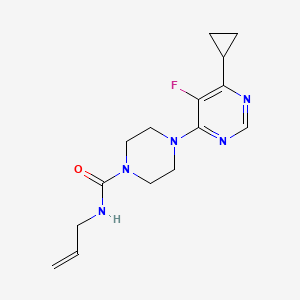

The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. The presence of the ethoxy and benzyl groups indicates that it’s a substituted amine .

Molecular Structure Analysis

The compound contains an ethoxy group (an ethyl group attached to an oxygen), a benzyl group (a benzene ring attached to a CH2 group), and a tetrahydrofuran ring (a five-membered ring containing oxygen). The amine group (NH2) is likely attached to the tetrahydrofuran ring, and the hydrochloride indicates the presence of a chloride ion, which would form a salt with the amine .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with nitrous acid. The benzyl group can also undergo various reactions, such as oxidation and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the benzyl group could make the compound relatively nonpolar and soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Innovations in Organic Synthesis : Research into related compounds includes studies on the hydrolysis reactions of acetylenecarboxylic acid with amines, demonstrating pathways to synthesize derivatives through reactions involving carbon-nitrogen bond splitting and decarboxylation processes (Iwanami et al., 1964). Another study explores the organosilicon synthesis of isocyanates, offering a convenient method for synthesizing known and unknown isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series (Lebedev et al., 2006).

- Catalytic Reactions and Compound Development : A notable synthesis approach involves α-substituted 2-benzofuranmethamines via intermediates, showcasing the versatility of cyclization reactions to produce benzofuran derivatives (Wongsa et al., 2013). Similarly, palladium(II) and platinum(II) complexes with benzimidazole ligands are synthesized for potential anticancer applications, illustrating the role of these compounds in developing therapeutic agents (Ghani & Mansour, 2011).

Materials Science

- Polymer Science and Materials Engineering : Research has also delved into the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, pointing towards the creation of new materials and the exploration of their properties (Bekircan & Bektaş, 2008).

Pharmacology

- Drug Discovery and Development : The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin offer insights into the development of anticancer and antiangiogenic agents, showcasing the therapeutic potential of benzofuran derivatives (Romagnoli et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13;/h3-4,6,8,13,15H,2,5,7,9-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBOWRDOMRBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2CCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)

![N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2655087.png)

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)

![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)